7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)-
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Overview
Description
1-(Methoxymethyl)-3,4-epoxycyclohexane is an organic compound characterized by the presence of a methoxymethyl group attached to a cyclohexane ring with an epoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-epoxycyclohexane typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous conditions using solvents like dichloromethane
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3,4-epoxycyclohexane undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halide exchange
Major Products:
Oxidation: Formation of diols or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
1-(Methoxymethyl)-3,4-epoxycyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides
Medicine: Investigated for its potential as a building block in drug synthesis
Industry: Utilized in the production of polymers and resins with specific properties
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3,4-epoxycyclohexane involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates
Molecular Targets: Enzymes such as epoxide hydrolases can catalyze the ring-opening, leading to biologically active compounds
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions
Comparison with Similar Compounds
- 1-(Methoxymethyl)-2,3-epoxycyclohexane
- 1-(Methoxymethyl)-4,5-epoxycyclohexane
- 1-(Methoxymethyl)-3,4-dihydroxycyclohexane
Uniqueness: 1-(Methoxymethyl)-3,4-epoxycyclohexane is unique due to the specific positioning of the methoxymethyl and epoxy groups on the cyclohexane ring, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
168564-10-1 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
JUBOISWHAUYTDY-UHFFFAOYSA-N |
SMILES |
COCC1CCC2C(C1)O2 |
Canonical SMILES |
COCC1CCC2C(C1)O2 |
Synonyms |
7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)- |
Origin of Product |
United States |
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